N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride
Description
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)furan-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S.ClH/c1-24-14-4-5-15-17(13-14)27-19(20-15)22(18(23)16-3-2-10-26-16)7-6-21-8-11-25-12-9-21;/h2-5,10,13H,6-9,11-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTCPVZLLNGUBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC=CO4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of 462.0 g/mol. The structural representation includes a methoxy-substituted benzothiazole moiety linked to a morpholinoethyl group and a furan-2-carboxamide structure.
Anticancer Activity
Recent studies have demonstrated that compounds similar to N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide exhibit promising anticancer activity. The biological activity is often evaluated using various cancer cell lines.
Table 1: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT116 | 0.5 | Tubulin polymerization inhibition |
| Compound B | MDA-MB-468 | 0.8 | Induction of apoptosis |
| N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide | HeLa | 1.0 | Cell cycle arrest in G2/M phase |
The mechanism of action for N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide is believed to involve the inhibition of tubulin polymerization, which disrupts the mitotic spindle formation necessary for cell division. This leads to cell cycle arrest, particularly in the G2/M phase, promoting apoptosis in cancer cells.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- In vitro Study on HeLa Cells : In a study assessing the effects on HeLa cells, treatment with N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide resulted in significant cell death at concentrations around 1 µM. Flow cytometry analysis revealed an increase in cells arrested at the G2/M phase, indicating effective cell cycle disruption.
- Xenograft Model : In vivo studies using xenograft models demonstrated that administration of this compound significantly reduced tumor growth compared to controls. Tumors treated with the compound showed increased apoptosis markers and decreased proliferation indices.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitutions on the Benzothiazole Core
a) N-(6-Ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide Hydrochloride
- Structure : Replaces the furan-2-carboxamide with a second benzo[d]thiazole-2-carboxamide and introduces an ethyl group at the 6-position.
- Molecular Weight : 489.1 g/mol (C₂₃H₂₅ClN₄O₂S₂ ) .
- The dual benzothiazole system may improve stacking interactions in hydrophobic binding sites.
b) N-(2-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)furan-2-carboxamide Hydrochloride
Modifications to the Side Chain
a) N-(2-(Diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide Hydrochloride
- Structure: Replaces morpholine with a diethylamino group.
- Molecular Weight: Not explicitly reported, but estimated ~430–450 g/mol .
- Impact: The diethylamino group is less polar than morpholine, reducing solubility but increasing lipid bilayer penetration. This may enhance central nervous system (CNS) activity if the compound targets brain receptors.
b) N-((1-Phenyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitroaniline Derivatives
- Structure : Incorporates a triazole ring and nitroaniline group ().
- Activity : Exhibits potent antimicrobial activity (MIC ≤ 0.8 µg/mL against S. aureus and C. albicans) due to electron-donating methoxy and benzyloxy groups .
- Comparison : Unlike the target compound, the triazole-nitroaniline hybrid shows broader antimicrobial efficacy, suggesting that heterocyclic diversity significantly influences biological targeting.
Trifluoromethyl-Substituted Analogs (EU Patent EP3348550A1)
- Examples :
- N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide
- N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide
- These analogs are patented for undisclosed therapeutic applications, likely targeting enzymes sensitive to halogenated motifs.
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| Target Compound | C₂₂H₂₅ClN₄O₃S | 460.98 | 6-methoxybenzothiazole, morpholinoethyl |
| N-(6-Ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride | C₂₃H₂₅ClN₄O₂S₂ | 489.1 | Ethyl substitution, dual benzothiazole |
| N-(2-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)furan-2-carboxamide hydrochloride | C₁₉H₂₃ClN₄O₃S | 422.9 | Piperazine side chain |
| N-(2-(Diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride | Estimated C₂₀H₂₇ClN₄O₃S | ~440 | Diethylamino substitution |
Key Findings and Implications
Methoxy Group : Critical for enhancing electron density and binding to hydrophobic targets, as seen in antimicrobial triazole hybrids .
Morpholinoethyl vs. Piperazine: Morpholine’s oxygen atom may improve solubility, while piperazine’s nitrogen atoms could enhance hydrogen bonding .
Trifluoromethyl Substitution : Improves metabolic stability but may reduce solubility due to increased hydrophobicity .
Commercial Availability : The target compound is widely supplied, suggesting utility in preclinical research, while analogs with triazole or trifluoromethyl groups are patented for specialized applications .
Q & A
Q. What are the established synthetic pathways for constructing the benzothiazole-carboxamide core of this compound, and how do reaction conditions impact yield?
The benzothiazole core is synthesized via cyclization reactions, often starting with substituted carboxamides. For example, thiadiazole derivatives are prepared using N-phenylhydrazinecarboxamides in acetonitrile under reflux, followed by cyclization in DMF with iodine and triethylamine, which cleaves sulfur atoms and forms the target structure . Key factors include reaction time (1–3 minutes to prevent side reactions) and solvent polarity. Ethanol or THF at 170–230°C is used for hydrazide intermediates, with yields varying from 60% to 93% depending on substituents . Hydrochloride salt formation typically involves treating the free base with HCl in polar solvents like ethanol.
Q. Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?
Structural validation relies on ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., methoxy groups at δ 3.8–4.0 ppm ). IR spectroscopy identifies carbonyl stretches (~1650–1700 cm⁻¹) and amide bonds. For absolute configuration, single-crystal X-ray diffraction (as in ) resolves molecular packing and hydrogen-bonding networks (e.g., centrosymmetric dimers via N–H⋯N interactions ). Purity is assessed via HPLC or TLC (e.g., using pyridine-based eluents ).
Q. How do substituents on the benzothiazole ring influence synthetic efficiency and physicochemical properties?
Electron-withdrawing groups (e.g., chloro, fluoro) on the phenyl ring reduce reaction yields due to steric hindrance. For example, 2,6-difluorophenyl derivatives achieve 90% yield in THF, while 2-chloro-6-fluorophenyl analogs drop to 60% in ethanol . Methoxy groups enhance solubility via increased polarity, as seen in 6-methoxybenzo[d]thiazole derivatives . Substituent effects on logP and bioavailability can be modeled using computational tools like Molinspiration.
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for structurally analogous compounds?
Discrepancies in antimicrobial or cytotoxic activity often arise from assay conditions (e.g., pH sensitivity ) or impurities. Orthogonal validation methods include:
- Dose-response curves to confirm IC₅₀ consistency across multiple assays.
- Metabolic stability tests (e.g., microsomal incubation) to rule out degradation artifacts.
- Structural analogs (e.g., morpholinoethyl vs. piperazinyl groups) to isolate pharmacophore contributions .
Q. How can reaction yields be optimized for N-alkylation steps involving morpholinoethyl groups?
N-Alkylation efficiency depends on:
- Base selection : Triethylamine or K₂CO₃ in DMF enhances nucleophilicity .
- Temperature control : Reactions at 60–80°C minimize byproducts like over-alkylated species.
- Catalysts : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactivity in biphasic systems. Post-reaction, purification via flash chromatography (e.g., ethyl acetate/hexane gradients ) or recrystallization from ethanol ensures high purity.
Q. What computational methods predict the compound’s binding affinity to target enzymes (e.g., PFOR)?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with enzyme active sites. For example, the amide anion in benzothiazole derivatives inhibits PFOR by mimicking natural substrates . QSAR models incorporating Hammett constants (σ) of substituents correlate electronic effects with inhibitory potency.
Q. How do salt forms (e.g., hydrochloride) influence crystallinity and stability compared to free bases?
Hydrochloride salts improve aqueous solubility and thermal stability. Characterization via DSC/TGA identifies melting points and decomposition profiles. Crystallographic data (e.g., ) reveal that solvate formation (e.g., DMF) alters packing efficiency. Salt stability under accelerated conditions (40°C/75% RH) is monitored via XRPD to detect polymorphic transitions.
Methodological Considerations
Q. What orthogonal techniques validate purity and identity in multi-step syntheses?
Combine HPLC-MS (for molecular weight confirmation) with elemental analysis (C, H, N, S) to verify stoichiometry. ²D NMR (e.g., HSQC, HMBC) resolves ambiguous proton-carbon correlations in complex intermediates .
Q. How are synthetic byproducts characterized and minimized during scale-up?
LC-MS/MS identifies common byproducts (e.g., hydrolyzed amides or dehalogenated species). Process optimization includes:
- DoE (Design of Experiments) to map solvent/temperature interactions.
- In situ FTIR to monitor reaction progress and terminate at optimal conversion.
Q. What protocols ensure reproducibility in biological assays for this compound?
Standardize:
- Cell lines/passage numbers (e.g., HepG2 ≤ passage 20).
- Compound storage : Lyophilized hydrochloride salts at -80°C in amber vials.
- Control compounds (e.g., ’s saccharin–thiadiazole derivatives) to benchmark activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
